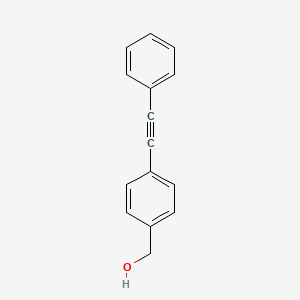

(4-(Phenylethynyl)phenyl)methanol

描述

属性

IUPAC Name |

[4-(2-phenylethynyl)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-5,8-11,16H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLAXRYBKRTYKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579092 | |

| Record name | [4-(Phenylethynyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54737-75-6 | |

| Record name | [4-(Phenylethynyl)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Phenylethynyl Phenyl Methanol and Analogues

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. The Sonogashira reaction, a key example of such transformations, is instrumental in the synthesis of conjugated alkynes, including (4-(phenylethynyl)phenyl)methanol. wikipedia.orglibretexts.org

Sonogashira Coupling Reactions

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base, often under mild conditions. wikipedia.orgorganic-chemistry.org The versatility and functional group tolerance of the Sonogashira coupling have made it a preferred method for synthesizing a wide array of complex molecules, including pharmaceuticals and organic materials. wikipedia.org

A typical synthesis of this compound via the Sonogashira reaction would involve the coupling of (4-iodophenyl)methanol with phenylacetylene (B144264).

Optimization of Catalytic Systems in Sonogashira Coupling

The efficiency of the Sonogashira coupling is highly dependent on the careful selection and optimization of the catalytic system. This includes the choice of the palladium complex, the presence and nature of a copper co-catalyst, and the type of ligand employed.

The palladium catalyst is central to the Sonogashira reaction. Commonly used palladium sources include bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh3)2Cl2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4). libretexts.orgcommonorganicchemistry.com

Pd(PPh3)2Cl2 : This Pd(II) complex is a stable, commercially available solid that serves as a reliable precatalyst. commonorganicchemistry.com In the reaction mixture, the Pd(II) center is reduced in situ to the active Pd(0) species, often by the action of an amine or phosphine (B1218219) ligand. wikipedia.org It is more stable at room temperature and has a longer shelf-life compared to Pd(PPh3)4. commonorganicchemistry.com

Pd(PPh3)4 : This Pd(0) complex is also a common catalyst for Sonogashira couplings. libretexts.org While highly active, it can be less stable than its Pd(II) counterpart. nih.gov

The choice between these catalysts can influence reaction outcomes, and their performance can be further modulated by other reaction parameters. Both catalysts have been successfully employed in the synthesis of various diarylalkynes and related compounds. organic-chemistry.orgnih.govnih.gov

| Palladium Complex | Oxidation State | Key Characteristics | Common Applications in Sonogashira Coupling |

|---|---|---|---|

| Pd(PPh3)2Cl2 | +2 | Stable, requires in situ reduction to Pd(0). wikipedia.orgcommonorganicchemistry.com | Widely used for coupling aryl halides with terminal alkynes. nih.gov |

| Pd(PPh3)4 | 0 | Highly active, but can be less stable. libretexts.orgnih.gov | Effective for a broad range of Sonogashira reactions. nih.govresearchgate.net |

The original Sonogashira protocol involves the use of a copper(I) salt, most commonly copper(I) iodide (CuI), as a co-catalyst. wikipedia.org The primary role of the copper co-catalyst is to react with the terminal alkyne to form a copper(I) acetylide intermediate. wikipedia.org This species then undergoes transmetalation with the palladium complex, a key step in the catalytic cycle. nrochemistry.com The use of a copper co-catalyst significantly increases the reaction rate, allowing the coupling to proceed under milder conditions, such as at room temperature. wikipedia.orglibretexts.org

While highly effective, the presence of copper can sometimes lead to the formation of undesired alkyne homocoupling products (Glaser coupling). researchgate.net This has prompted the development of copper-free Sonogashira protocols. However, for many applications, the copper-co-catalyzed system remains the method of choice due to its efficiency. researchgate.netresearchgate.netresearchgate.net

| Co-catalyst | Role in Reaction | Advantages | Potential Drawbacks |

|---|---|---|---|

| Copper(I) Iodide (CuI) | Forms copper(I) acetylide, facilitates transmetalation. wikipedia.orgnrochemistry.com | Increases reaction rate, allows for milder conditions. wikipedia.orglibretexts.org | Can promote alkyne homocoupling (Glaser coupling). researchgate.net |

The ligands coordinated to the palladium center play a crucial role in modulating the catalyst's reactivity, stability, and selectivity. numberanalytics.com In the context of Pd(PPh3)2Cl2 and Pd(PPh3)4, the triphenylphosphine (B44618) (PPh3) ligand is integral to the catalytic system.

The properties of phosphine ligands, such as their steric bulk and electronic properties, can significantly impact the efficiency of the Sonogashira coupling:

Electron-rich phosphine ligands generally enhance the rate of oxidative addition, a critical step in the catalytic cycle. libretexts.org

Bulky phosphine ligands can promote the formation of highly active, low-coordinate palladium species. wordpress.com

Beyond simple phosphines, a wide variety of other ligands have been developed to optimize the Sonogashira reaction. These include bidentate phosphines, N-heterocyclic carbenes (NHCs), and nitrogen-based ligands like those derived from Schiff bases. libretexts.orgrsc.orgacs.org The choice of ligand can be tailored to the specific substrates being coupled and can be critical for achieving high yields, especially with less reactive aryl chlorides. organic-chemistry.org The development of new and more efficient ligands is an active area of research aimed at improving the scope and sustainability of the Sonogashira coupling. numberanalytics.com

Solvent Selection and Reaction Conditions for Sonogashira Synthesis

Commonly used solvents in Sonogashira reactions can be broadly categorized:

Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) are frequently employed. numberanalytics.comnumberanalytics.com These solvents can help to stabilize charged intermediates in the catalytic cycle, potentially increasing the reaction rate. numberanalytics.com

Non-polar solvents like toluene (B28343) and tetrahydrofuran (B95107) (THF) are also widely used. nrochemistry.comnumberanalytics.com These may be preferred for reactions with sensitive substrates or when milder conditions are required. numberanalytics.com

Amine bases such as triethylamine (B128534) (Et3N) or diisopropylamine (B44863) (iPr2NH) can sometimes be used as both the base and the solvent. researchgate.netjk-sci.com

The optimal solvent often depends on the specific substrates and catalytic system being used. For instance, some studies have shown that switching from a polar aprotic solvent to a non-polar one can reduce the formation of side products and improve yields. numberanalytics.com

Reaction Conditions:

Beyond the solvent, other reaction parameters must be carefully controlled:

Temperature: Reaction rates generally increase with temperature. However, higher temperatures can also lead to catalyst decomposition and the formation of byproducts. numberanalytics.com Many Sonogashira couplings can be performed at room temperature, particularly when using a copper co-catalyst. wikipedia.org For less reactive substrates, such as aryl bromides or chlorides, heating may be necessary. nrochemistry.com

Atmosphere: To prevent the oxidation of the palladium catalyst and other reagents, Sonogashira reactions are typically carried out under an inert atmosphere, such as nitrogen or argon. numberanalytics.com

Base: An amine base is required to deprotonate the terminal alkyne, forming the reactive acetylide species. youtube.com The choice and amount of base can affect the reaction rate and yield. acs.org

| Solvent Type | Examples | Key Characteristics |

|---|---|---|

| Polar Aprotic | DMF, DMSO | Can stabilize charged intermediates, potentially increasing reaction rates. numberanalytics.com |

| Non-Polar | Toluene, THF | Often used for sensitive substrates or to minimize side reactions. numberanalytics.com |

| Amine Bases | Triethylamine, Diisopropylamine | Can act as both the base and the solvent. researchgate.net |

Microwave-Assisted Sonogashira Coupling in Aqueous Media

The Sonogashira cross-coupling reaction provides a direct method for the formation of carbon-carbon bonds between terminal alkynes and aryl halides. The use of microwave irradiation can significantly accelerate this process. core.ac.uk Studies have demonstrated the successful application of microwave-assisted Sonogashira coupling for the synthesis of various C-4 substituted pyrido[1,2-e]purines in good yields. core.ac.uk This methodology can be adapted for the synthesis of this compound, likely by coupling a protected form of 4-iodobenzyl alcohol with phenylacetylene. The use of aqueous media aligns with the principles of green chemistry, enhancing the environmental profile of the synthesis. core.ac.uk

Decarboxylative Alkynylation Strategies

Decarboxylative alkynylation has emerged as a powerful alternative to traditional cross-coupling methods, utilizing carboxylic acids as readily available starting materials. nih.govnih.gov This strategy avoids the pre-functionalization often required for coupling partners. Research has detailed the development of nickel- and iron-based catalytic systems for the decarboxylative cross-coupling of various carboxylic acids to afford terminal and substituted alkynes. nih.gov A key element in this transformation is the use of N-hydroxytetrachlorophthalimide (TCNHPI) esters, which are amenable to in situ activation of the carboxylic acid. nih.gov This method offers an operationally simple and scalable route to alkyne-containing molecules. nih.gov Another approach involves photoredox catalysis in conjunction with hypervalent iodine reagents to achieve decarboxylative alkynylation. nih.gov Computational and experimental studies suggest a radical-based mechanism for the alkynylation process under these conditions. nih.gov

Hydrosilylation/Cyclization Sequences involving Alkyne Moieties

Hydrosilylation of alkynes offers a versatile pathway to functionalized vinylsilanes, which can serve as precursors to a variety of organic structures. nih.govnih.gov While often employed for the synthesis of ketones and other functional groups, the underlying principles can be adapted for the synthesis of complex alcohols. nih.gov The process typically involves the regioselective addition of a hydrosilane across the carbon-carbon triple bond, catalyzed by transition metals such as ruthenium or palladium. nih.gov Subsequent manipulation of the resulting vinylsilane can lead to the desired alcohol. For instance, intramolecular hydrosilylation of homopropargylic alcohols has been used for the selective introduction of a carbonyl group, which can then be reduced to the corresponding alcohol. nih.gov More recently, electrochemical methods for the hydrosilylation of alkynes have been developed, offering a sustainable approach that proceeds via a silyl (B83357) radical mechanism. nih.gov

Reduction-Based Synthesis Routes

A common and straightforward approach to synthesizing this compound involves the reduction of a corresponding carbonyl precursor.

Reduction of Aldehyde Precursors to Alcohols (e.g., using NaBH4)

The reduction of an aldehyde is a classic and highly efficient method for the preparation of primary alcohols. In the context of synthesizing this compound, the precursor 4-(phenylethynyl)benzaldehyde (B1269893) can be readily reduced. Sodium borohydride (B1222165) (NaBH₄) is a widely used reducing agent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones over other functional groups. masterorganicchemistry.comsciforum.net The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at low temperatures. mdpi.com For example, the reduction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde to the corresponding primary alcohol was achieved using NaBH₄ in methanol at 0 °C. mdpi.com This method is generally high-yielding and proceeds with a simple workup procedure. masterorganicchemistry.commdpi.com

| Precursor | Reducing Agent | Solvent | Product | Yield |

| 4-(Phenylethynyl)benzaldehyde | NaBH₄ | Methanol | This compound | High |

| 1-Phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde | NaBH₄ | Methanol | [1-Phenyl-3-(phenylethynyl)-1H-pyrazol-4-yl]methanol | High mdpi.com |

Reduction of Carbonyl Derivatives

Beyond simple aldehydes, other carbonyl derivatives can also serve as precursors for reduction. Modified hydroborate agents, such as zinc borohydride (Zn(BH₄)₂), have proven effective for the reduction of a variety of carbonyl compounds. orientjchem.orgscielo.org.mx These reagents can be used in combination with additives like charcoal to enhance their reactivity and selectivity. scielo.org.mx For instance, Zn(BH₄)₂/charcoal in THF has been shown to efficiently reduce various aldehydes and ketones to their corresponding alcohols in high yields. scielo.org.mx This system also demonstrates regioselectivity in the 1,2-reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. scielo.org.mx Another approach involves the use of the NaBH₄/I₂ system, which generates highly reactive BH₃–THF in situ, capable of reducing N-substituted carbonylimidazoles to the corresponding methylamines, proceeding through a formamide (B127407) intermediate. beilstein-journals.org While not a direct synthesis of an alcohol, this illustrates the versatility of modified borohydride systems in reducing carbonyl functionalities.

Grignard Reagent-Mediated Synthesis of Alcohols

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction that can be employed to synthesize alcohols from carbonyl compounds. missouri.edulibretexts.orgaroonchande.comyoutube.comlibretexts.org To synthesize this compound via this route, one could envision the reaction of a Grignard reagent with a suitable aldehyde. Specifically, the reaction of phenylmagnesium bromide with 4-formylphenylacetylene (which would likely need protection of the alkyne proton) or the reaction of phenylethynylmagnesium bromide with benzaldehyde (B42025) would yield the desired product after an acidic workup. libretexts.orglibretexts.org Grignard reagents are potent nucleophiles and strong bases, necessitating anhydrous reaction conditions and protection of any acidic protons in the starting materials. missouri.edulibretexts.org The reaction typically proceeds by the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon, forming a magnesium alkoxide intermediate, which is then protonated to give the alcohol. missouri.eduyoutube.com This method is highly versatile, allowing for the synthesis of primary, secondary, and tertiary alcohols by reacting a Grignard reagent with formaldehyde, other aldehydes, or ketones, respectively. libretexts.orglibretexts.org

| Carbonyl Compound | Grignard Reagent | Product |

| Formaldehyde | Phenylmagnesium bromide | Benzyl alcohol |

| Benzaldehyde | Phenylethynylmagnesium bromide | This compound |

| 4-Formylphenylacetylene (protected) | Phenylmagnesium bromide | This compound |

Multi-Step Synthesis Pathways from Simpler Precursors

The construction of this compound and its analogues from simpler, readily available starting materials typically involves a sequence of reactions. A common and versatile strategy is the Sonogashira cross-coupling reaction, which forms the crucial carbon-carbon triple bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is generally catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org

A representative multi-step synthesis of this compound could commence with a suitable substituted benzene (B151609) derivative. For instance, one could start with 4-bromobenzaldehyde. The aldehyde group can be protected, followed by a Sonogashira coupling with phenylacetylene to introduce the phenylethynyl moiety. Subsequent deprotection of the aldehyde and its reduction would then yield the target this compound.

Alternatively, a route could begin with 4-iodobenzyl alcohol. The hydroxyl group would first be protected, followed by the Sonogashira coupling with phenylacetylene. A final deprotection step would then afford the desired product. The choice of starting materials and the specific sequence of steps can be adapted to synthesize a variety of analogues with different substitution patterns on either aromatic ring.

Another approach involves the coupling of a lithium acetylide with an aryl bromide, catalyzed by a palladium(0) complex. nu.edu.sa This method provides a general route to both mono- and diarylacetylenes. nu.edu.sa For the synthesis of this compound, a suitable precursor would be a protected 4-bromobenzyl alcohol, which is then coupled with lithium phenylacetylide.

The following table summarizes key aspects of these multi-step synthetic pathways.

| Synthetic Pathway | Key Reaction | Typical Precursors | Catalyst/Reagents | General Observations |

| Pathway 1 | Sonogashira Coupling | 4-Bromobenzaldehyde, Phenylacetylene | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., triethylamine) | Requires protection/deprotection of the aldehyde group and subsequent reduction. wikipedia.orgorganic-chemistry.org |

| Pathway 2 | Sonogashira Coupling | 4-Iodobenzyl alcohol, Phenylacetylene | Pd catalyst, Cu(I) salt, Amine base | Requires protection/deprotection of the alcohol functionality. wikipedia.orgorganic-chemistry.org |

| Pathway 3 | Palladium-catalyzed C-C Coupling | Protected 4-bromobenzyl alcohol, Lithium phenylacetylide | Pd(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium) | A versatile method for forming the aryl-alkyne bond. nu.edu.sa |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of diarylacetylenes to minimize environmental impact and improve sustainability. ijbpas.com These approaches focus on the use of less hazardous solvents, reduction of waste, and the development of more efficient catalytic systems. ijbpas.comresearchgate.net

One significant advancement in green chemistry is the development of copper-free Sonogashira coupling reactions. nih.gov While copper(I) is an effective co-catalyst, it can lead to the formation of undesirable homocoupled diyne byproducts and poses toxicity concerns. nih.gov Copper-free protocols often utilize more efficient palladium catalysts or employ alternative reaction conditions to achieve the desired cross-coupling. organic-chemistry.org

The use of environmentally benign solvents is another cornerstone of green synthetic chemistry. nih.gov For the synthesis of diarylacetylenes, researchers have explored the use of water as a solvent, which is a significant improvement over traditional organic solvents that are often volatile and toxic. organic-chemistry.orgnih.gov The use of water can be facilitated by surfactants to enable the reaction between poorly soluble organic substrates. organic-chemistry.org

Furthermore, solvent-free reaction conditions, such as those achieved through high-speed ball milling, represent a particularly green approach. rsc.org This mechanochemical method can promote the Sonogashira coupling of aryl halides with terminal alkynes in the absence of any solvent, thereby drastically reducing waste. rsc.org In some cases, the material of the reaction vial and milling balls can even act as a catalytic species, further simplifying the reaction setup. rsc.org

Another green strategy involves the development of one-pot syntheses, which combine multiple reaction steps into a single procedure without isolating intermediates. rsc.org This approach saves time, reduces the consumption of solvents for purification, and minimizes waste generation. rsc.org For instance, a one-pot protocol for synthesizing diarylacetylenes from arylaldehydes has been developed, proceeding through an addition-double elimination process. rsc.org

The following table highlights some green chemistry approaches applicable to the synthesis of this compound and its analogues.

| Green Approach | Key Principle | Specific Example/Technique | Advantages |

| Catalyst Modification | Elimination of toxic co-catalysts | Copper-free Sonogashira coupling | Reduces metal waste and toxicity, can lead to cleaner reactions. nih.gov |

| Alternative Solvents | Use of environmentally benign solvents | Sonogashira coupling in water | Reduces reliance on volatile organic compounds (VOCs), improves safety. organic-chemistry.orgnih.gov |

| Solvent-Free Reactions | Elimination of bulk solvent | High-speed ball milling | Minimizes solvent waste, can lead to faster reaction times. rsc.org |

| Process Intensification | Combining multiple steps | One-pot synthesis from arylaldehydes | Reduces solvent use for workup and purification, improves overall efficiency. rsc.org |

Reaction Mechanisms and Kinetics in the Formation and Transformation of 4 Phenylethynyl Phenyl Methanol

Mechanistic Studies of Cross-Coupling Reactions

The Sonogashira cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It typically utilizes a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orgorganic-chemistry.org The reaction is widely used in the synthesis of complex molecules, including pharmaceuticals and organic materials, due to its mild reaction conditions. wikipedia.orgresearchgate.net

The mechanism of the Sonogashira reaction is generally understood to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.orglibretexts.org

The Palladium Cycle:

Reductive Process : The cycle begins with the generation of a 14-electron Pd(0) complex. libretexts.org

Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (e.g., 4-iodobenzyl alcohol) to form a Pd(II) species. wikipedia.orglibretexts.org

Transmetalation : The Pd(II) complex then reacts with a copper(I) acetylide, which is formed in the copper cycle. This step involves the transfer of the alkynyl group from the copper to the palladium. wikipedia.orgnumberanalytics.com

Reductive Elimination : The resulting palladium(II) alkynyl complex undergoes reductive elimination to yield the final product, (4-(Phenylethynyl)phenyl)methanol, and regenerate the Pd(0) catalyst. numberanalytics.com

The Copper Cycle:

Formation of Copper(I) Acetylide : The copper(I) salt reacts with the terminal alkyne (phenylacetylene) in the presence of a base to form a copper(I) acetylide. wikipedia.org This species is more reactive than the alkyne itself, facilitating the transmetalation step. numberanalytics.com

While the dual-catalyst system is common, copper-free Sonogashira reactions have also been developed to avoid the formation of alkyne dimers as byproducts. wikipedia.org In the copper-free mechanism, the deprotonation of the alkyne is thought to occur after the formation of a π-alkyne-palladium complex, followed by isomerization and reductive elimination. libretexts.org

The table below summarizes the key steps in the copper-catalyzed Sonogashira reaction.

| Step | Description | Reactants | Products |

| Oxidative Addition | The Pd(0) catalyst inserts into the aryl-halide bond. | Pd(0) catalyst, Aryl Halide | Pd(II) complex |

| Copper Acetylide Formation | The terminal alkyne reacts with the Cu(I) salt. | Terminal Alkyne, Cu(I) salt, Base | Copper(I) Acetylide |

| Transmetalation | The alkynyl group is transferred from copper to palladium. | Pd(II) complex, Copper(I) Acetylide | Pd(II) alkynyl complex, Cu(I) salt |

| Reductive Elimination | The final product is formed, and the Pd(0) catalyst is regenerated. | Pd(II) alkynyl complex | Coupled Product, Pd(0) catalyst |

Free Radical Pathways in Phenylethynyl Systems

Free radicals are highly reactive molecules with unpaired electrons that can be generated through various cellular and chemical pathways. nih.govyoutube.com In the context of phenylethynyl systems, while the primary mechanism for their synthesis via Sonogashira coupling is believed to be ionic, the potential for free radical involvement exists, particularly under certain reaction conditions or in subsequent transformations.

For instance, the generation of free radicals can occur through processes like the Fenton and Haber-Weiss reactions, especially if trace metals and peroxides are present. nih.gov These radicals can then react with the phenylethynyl moiety, potentially leading to side reactions or degradation of the desired product. The high reactivity of free radicals means they can abstract hydrogen atoms or add to the triple bond, leading to a variety of unintended products.

It's important to note that while free radical pathways are a consideration, the dominant and well-established mechanism for the formation of this compound via Sonogashira coupling is the ionic pathway involving palladium and copper catalysts.

Concerted versus Stepwise Reaction Mechanisms

In the context of the Sonogashira coupling, the reductive elimination step, where the C-C bond is formed and the product is released from the palladium center, can theoretically proceed through either a concerted or a stepwise mechanism.

Concerted Mechanism : In a concerted mechanism, the bond-forming and bond-breaking events occur simultaneously in a single transition state. This is generally the accepted pathway for the reductive elimination step in the Sonogashira reaction.

Stepwise Mechanism : A stepwise mechanism would involve the formation of an intermediate before the final product is released. While less commonly proposed for the Sonogashira reaction itself, stepwise pathways can be relevant in other transformations of phenylethynyl compounds.

Theoretical studies, including Density Functional Theory (DFT) calculations, have largely supported the concerted mechanism for the reductive elimination in Sonogashira coupling. libretexts.org These calculations have indicated that the activation barrier for a concerted pathway is lower than for a potential stepwise alternative. libretexts.org

Carbocation Stability and Reaction Outcomes

Carbocations are electron-deficient species that can be formed as intermediates in various organic reactions. masterorganicchemistry.com Their stability is a critical factor in determining the reaction pathway and the nature of the final products. masterorganicchemistry.comstackexchange.com The stability of a carbocation is influenced by several factors, including:

Inductive Effects : Alkyl groups attached to the positively charged carbon can donate electron density, stabilizing the carbocation. youtube.com

Hyperconjugation : The overlap of filled C-H σ-bonds with the empty p-orbital of the carbocation can also lead to stabilization. youtube.com

Resonance : Delocalization of the positive charge through an adjacent π-system significantly increases carbocation stability. masterorganicchemistry.comyoutube.com

In the case of this compound, the benzylic position (the carbon bearing the hydroxyl group) is susceptible to forming a carbocation. The phenylethynyl group, with its extended π-system, can effectively stabilize an adjacent carbocation through resonance. This stabilization would be a key factor in any reaction where the hydroxyl group acts as a leaving group.

The table below illustrates the relative stability of different types of carbocations.

| Carbocation Type | Stabilizing Factors | Relative Stability |

| Tertiary | Inductive effect, Hyperconjugation | Most Stable |

| Secondary | Inductive effect, Hyperconjugation | More Stable |

| Primary | Inductive effect | Less Stable |

| Methyl | None | Least Stable |

The stability of a potential carbocation at the benzylic position of this compound would be further enhanced by the resonance contribution from the phenylethynyl group, making it more stable than a simple benzylic carbocation.

Reaction Kinetics and Rate Determinations

The kinetics of the Sonogashira reaction have been the subject of numerous studies to understand the factors influencing the reaction rate. High-throughput kinetic monitoring has been employed to analyze a large number of coupling reactions simultaneously. nih.gov

Studies have shown that the rate-limiting step in the Sonogashira reaction can be the oxidative addition of the aryl halide to the palladium catalyst. nih.gov This is supported by DFT calculations that show a linear correlation between the activation enthalpy and the HOMO energies of the aryl halides. nih.gov

The reactivity of the aryl halide is a significant factor, with the general trend being I > Br > Cl. wikipedia.org Electron-deficient aryl halides tend to react faster than electron-rich ones. beilstein-journals.org

Kinetic studies have also been used to generate Eyring plots, which provide information about the enthalpy and entropy of activation for the reaction. nih.govmit.edu For example, a study on the Sonogashira reaction with various aryl halides provided the following activation parameters: nih.gov

Aryl Iodides : ΔH‡ = 48–62 kJ mol⁻¹, ΔS‡ = -71 to -39 J mol⁻¹ K⁻¹

Aryl Bromides : ΔH‡ = 54–82 kJ mol⁻¹, ΔS‡ = -55 to 11 J mol⁻¹ K⁻¹

Aryl Chlorides : ΔH‡ = 95–144 kJ mol⁻¹, ΔS‡ = -6 to 100 J mol⁻¹ K⁻¹

These values highlight the higher activation energy required for less reactive aryl halides like chlorides.

Derivatization and Functionalization of 4 Phenylethynyl Phenyl Methanol

Transformation of the Hydroxyl Group

The benzylic hydroxyl group of (4-(Phenylethynyl)phenyl)methanol is a prime site for a variety of chemical modifications, including esterification, etherification, oxidation, and halogenation. These reactions allow for the introduction of different functional groups, significantly altering the molecule's physical and chemical properties.

Esterification of the hydroxyl group in this compound is a common transformation. A prominent example is the reaction with acetic anhydride (B1165640) to form (4-(phenylethynyl)phenyl)methyl acetate (B1210297). This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst and scavenges the acetic acid byproduct. The resulting ester displays altered solubility and reactivity compared to the parent alcohol.

In a documented synthesis, the acetylation of this compound yielded (4-(phenylethynyl)phenyl)methyl acetate as a yellow solid with a high yield of 93%. This transformation is confirmed through spectroscopic methods, such as Nuclear Magnetic Resonance (NMR), which show characteristic shifts indicative of the newly formed ester linkage.

Table 1: Esterification of this compound

| Reactant | Reagent | Product | Yield (%) |

|---|

The conversion of the hydroxyl group to an ether is another valuable derivatization. The Williamson ether synthesis is a widely employed method for this purpose. This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide then undergoes a substitution reaction with an alkyl halide to yield the ether.

For instance, this compound can be treated with sodium hydride in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to generate the sodium salt of the alcohol. Subsequent reaction with an alkyl halide, for example, methyl iodide, would produce (4-(methoxymethyl)phenyl)(phenylethynyl)methane. The choice of the alkyl halide allows for the introduction of a variety of alkyl groups, providing a straightforward route to a library of ether derivatives.

The benzylic alcohol functionality of this compound can be readily oxidized to the corresponding aldehyde, 4-(phenylethynyl)benzaldehyde (B1269893). A variety of oxidizing agents can be employed for this transformation, with manganese dioxide (MnO₂) being a particularly effective and mild reagent for the oxidation of benzylic alcohols.

The reaction is typically performed by stirring the alcohol with an excess of activated MnO₂ in a suitable organic solvent, such as dichloromethane (B109758) or chloroform (B151607), at room temperature. The solid MnO₂ is easily removed by filtration upon completion of the reaction, simplifying the purification of the aldehyde product. This method is favored for its selectivity, as it generally does not affect the alkyne functionality.

The hydroxyl group can be replaced by a halogen atom, most commonly chlorine, through reaction with a suitable halogenating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for the conversion of benzylic alcohols to benzylic chlorides.

The reaction of this compound with thionyl chloride, often in the presence of a small amount of a base like pyridine to neutralize the HCl byproduct, leads to the formation of 4-(phenylethynyl)benzyl chloride. This transformation proceeds via a chlorosulfite ester intermediate. The resulting benzylic chloride is a versatile intermediate for further nucleophilic substitution reactions.

Modifications of the Phenylethynyl Moiety

The carbon-carbon triple bond of the phenylethynyl group offers a rich platform for chemical modification, most notably through hydrogenation reactions.

The alkyne functionality can undergo both partial and complete hydrogenation, leading to the formation of either an alkene or an alkane, respectively.

Partial Hydrogenation: Selective partial hydrogenation of the alkyne in this compound to a cis-alkene can be achieved using Lindlar's catalyst. This catalyst, which is palladium on calcium carbonate poisoned with lead acetate and quinoline, allows for the syn-addition of hydrogen across the triple bond, yielding (Z)-(4-(styryl)phenyl)methanol. This reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent. The poisoning of the catalyst is crucial to prevent over-reduction to the corresponding alkane.

Full Hydrogenation: Complete reduction of the alkyne to an alkane can be accomplished through catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This reaction converts this compound to (4-phenethylphenyl)methanol. Catalytic transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a palladium catalyst, can also be employed for this full reduction, often offering milder reaction conditions.

Table 2: Hydrogenation of the Phenylethynyl Moiety

| Starting Material | Reaction Type | Catalyst/Reagents | Product |

|---|---|---|---|

| This compound | Partial Hydrogenation | H₂, Lindlar's Catalyst | (Z)-(4-(Styryl)phenyl)methanol |

Cycloaddition Reactions (e.g., Click Chemistry with Azides)

The terminal alkyne of this compound is a key functional group for cycloaddition reactions, most notably the azide-alkyne Huisgen cycloaddition. This reaction, particularly its copper(I)-catalyzed variant (CuAAC), is a cornerstone of "click chemistry"—a class of reactions known for their high efficiency, reliability, and mild reaction conditions. frontiersin.orgorganic-chemistry.orgwikipedia.org The CuAAC reaction unites an alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.org This process is highly regioselective, almost exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgnih.gov

The reaction proceeds under mild conditions, often at room temperature in various solvents, including water, and is tolerant of a wide range of other functional groups. organic-chemistry.org This makes it an ideal method for linking the this compound core to other molecular fragments. For instance, the hydroxyl group of this compound can first be converted into an azide. This derivative can then react with another alkyne-containing molecule. Conversely, the alkyne of the parent molecule can react with a molecule containing an azide group.

This strategy is frequently used in medicinal chemistry, proteomics, and materials science to conjugate molecules of interest. nih.govnih.gov For example, a bioactive molecule functionalized with an azide group can be "clicked" onto this compound, using the triazole ring as a stable, rigid linker.

While specific examples detailing the cycloaddition of this compound itself are not prevalent in readily available literature, numerous studies demonstrate this reaction with structurally similar compounds, such as phenylacetylene (B144264). The conditions and outcomes of these reactions provide a clear precedent for the expected reactivity of this compound.

Table 1: Representative Examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Phenylacetylene

| Alkyne | Azide | Catalyst System | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| Phenylacetylene | Benzyl azide | CuI | THF/H₂O | Room Temp | 99% | nih.gov |

| Phenylacetylene | Ethyl azidoacetate | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 99% | nih.gov |

| Phenylacetylene | 3-Azidopropanol | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | Room Temp | 99% | nih.gov |

Functionalization of the Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for modifying aromatic systems. masterorganicchemistry.comyoutube.com Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com The feasibility and outcome of these reactions are governed by the electronic properties of the substituents already present on the rings.

The molecule has two distinct phenyl rings:

Ring A: The phenyl ring directly attached to the methanol (B129727) group (-CH₂OH).

Ring B: The terminal phenyl ring of the phenylethynyl group.

The substituents on Ring A are the hydroxymethyl group (-CH₂OH) and the phenylethynyl group (-C≡C-Ph). The hydroxymethyl group is a weak ortho-, para-director and activating group. The phenylethynyl group is generally considered a deactivating group with ortho-, para-directing effects. The combined influence of these groups makes predicting the precise outcome complex, but substitution would be expected at the positions ortho to the hydroxymethyl group.

The substituent on Ring B is the ethynyl (B1212043) group (-C≡C-), which is deactivating and directs incoming electrophiles to the meta position, although some ortho/para product may also be formed.

Between the two rings, Ring A is likely more activated towards electrophilic attack than Ring B due to the influence of the -CH₂OH group compared to the deactivating nature of the alkyne bridge on Ring B. Therefore, functionalization via EAS would preferentially occur on Ring A. For example, nitration with nitric acid and sulfuric acid would be expected to yield primarily nitro derivatives on Ring A at the positions ortho to the hydroxymethyl group. byjus.comlibretexts.org Similarly, halogenation with Br₂ and a Lewis acid catalyst like FeBr₃ would introduce bromine atoms onto Ring A. byjus.com

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagents | Primary Target Ring | Predicted Position of Substitution | Governing Principle |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Ring A | Ortho to -CH₂OH | The -CH₂OH group is an ortho, para-director, activating the ring more than the deactivating phenylethynyl group. byjus.comuci.edu |

| Bromination | Br₂, FeBr₃ | Ring A | Ortho to -CH₂OH | The -CH₂OH group directs ortho/para, making Ring A more reactive than the deactivated Ring B. byjus.comuci.edu |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Ring A | Ortho to -CH₂OH | The reaction favors the more activated ring. The deactivating nature of the phenylethynyl group disfavors reaction on both rings, but Ring A is comparatively less deactivated. uci.edu |

Strategies for Introducing Complex Molecular Architectures

The bifunctional nature of this compound makes it an excellent building block for constructing complex molecular architectures, such as macrocycles, polymers, and covalent organic frameworks (COFs). nih.govsemanticscholar.org The key is to leverage its distinct reactive sites—the alkyne and the hydroxyl group—in sequential or orthogonal synthetic strategies.

One powerful strategy involves the Sonogashira cross-coupling reaction . wikipedia.orgorganic-chemistry.org This palladium- and copper-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. To utilize this compound in this way, the hydroxyl group can first be converted into a halide (e.g., bromide or iodide) or a triflate. The resulting molecule now possesses an aryl halide at one end and a terminal alkyne at the other, making it an ideal A-B type monomer for step-growth polymerization or macrocyclization. This approach has been used to create ethynyl-linked porphyrin frameworks and other conjugated materials. acs.orgnih.gov

Another strategy combines the modification of the hydroxyl group with the cycloaddition capability of the alkyne. For example, the -CH₂OH group can be oxidized to an aldehyde or converted to an azide.

Aldehyde derivative : The resulting (4-(phenylethynyl)benzaldehyde) can participate in condensation reactions to form imines or be used in other carbonyl chemistries, linking the core to different molecular systems. researchgate.net

Azide derivative : The (4-(azidomethyl)phenyl)(phenyl)ethyne derivative can be used in CuAAC reactions as the azide component, clicking onto molecules containing terminal alkynes.

These derivatization-coupling strategies allow for the programmed assembly of intricate structures. By choosing appropriate reaction partners, chemists can construct large, well-defined molecules where the this compound unit serves as a rigid, linear linker, imparting specific structural and electronic properties to the final assembly. semanticscholar.orgnih.gov For instance, linking multiple units via click chemistry can lead to the formation of large macrocycles or polymers with regularly spaced triazole rings. nih.gov

Advanced Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms within a molecule. In the case of (4-(Phenylethynyl)phenyl)methanol, the ¹H NMR spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments. rsc.org

The spectrum is characterized by a singlet for the methylene (B1212753) protons (CH₂) of the alcohol group, typically appearing around 4.71 ppm. rsc.org A broad singlet corresponding to the hydroxyl (-OH) proton is also observed, in this case around 1.85 ppm. rsc.org The aromatic protons of the two phenyl rings appear as a complex multiplet in the region of 7.35–7.56 ppm. rsc.org Specifically, the protons of the monosubstituted phenyl ring and the 1,4-disubstituted phenyl ring give rise to these signals. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Number of Protons | Assignment |

|---|---|---|---|

| 1.85 | br s | 1H | -OH |

| 4.71 | s | 2H | -CH₂ |

| 7.35–7.37 | m | 5H | Phenyl-H |

| 7.53–7.56 | m | 4H | Phenyl-H |

Source: Supporting Information, Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of a molecule. For this compound, the ¹³C NMR spectrum shows distinct signals for each unique carbon atom. rsc.org

The carbon of the methylene group (-CH₂) is typically observed at approximately 65.2 ppm. rsc.org The two carbons of the alkyne group (C≡C) resonate around 89.4 and 89.6 ppm. rsc.org The aromatic carbons appear in the range of 122.7 to 141.2 ppm. rsc.org This includes the carbons of both the monosubstituted and 1,4-disubstituted phenyl rings, with the carbon attached to the hydroxyl group appearing at the higher end of this range. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 65.2 | -CH₂ |

| 89.4 | -C≡C- |

| 89.6 | -C≡C- |

| 122.7 | Aromatic CH |

| 123.4 | Aromatic C |

| 127.0 | Aromatic CH |

| 128.5 | Aromatic CH |

| 128.6 | Aromatic CH |

| 131.8 | Aromatic CH |

| 132.0 | Aromatic CH |

| 141.2 | Aromatic C-O |

Source: Supporting Information, Sonogashira Coupling Reactions in Biodegradable Ionic Liquids Derived from Nicotinic Acid. rsc.org

While one-dimensional (1D) NMR spectra provide fundamental information, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and establishing the connectivity between atoms. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. nih.gov

COSY spectra reveal proton-proton (¹H-¹H) couplings, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between the protons on each of the phenyl rings.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. nih.gov

HMBC spectra show correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C couplings). nih.gov This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, an HMBC spectrum would show a correlation between the methylene protons and the carbon of the attached phenyl ring.

These advanced techniques provide a comprehensive and detailed picture of the molecular structure, confirming the connectivity of the phenyl, ethynyl (B1212043), and methanol (B129727) moieties. nih.govipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of a compound. rsc.org For this compound (C₁₅H₁₂O), the exact mass can be calculated and compared to the experimentally determined value. The computed monoisotopic mass is 208.088815002 Da. nih.gov HRMS analysis would be expected to yield a molecular ion peak very close to this value, confirming the elemental composition. rsc.org

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.govnih.gov In ESI-MS, the analyte is typically ionized by protonation or deprotonation, resulting in the formation of [M+H]⁺ or [M-H]⁻ ions, respectively. nih.gov For this compound, ESI-MS would likely show a prominent signal for the protonated molecule [C₁₅H₁₂O + H]⁺ at an m/z corresponding to its molecular weight plus the mass of a proton. Low-resolution electrospray mass spectra have been obtained for this compound. rsc.org This technique is valuable for confirming the molecular weight of the compound with minimal fragmentation. nih.govsemanticscholar.org

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a soft ionization technique crucial for determining the molecular weight of molecules, including small organic compounds that might be prone to fragmentation with other methods. youtube.com The application of MALDI-MS to low molecular weight compounds can be challenging due to potential spectral interference from conventional matrix materials in the lower mass-to-charge (m/z) window. nih.gov To circumvent this, specialized matrices or matrix-free techniques have been developed.

In a typical MALDI analysis of this compound, the analyte is co-crystallized with a large molar excess of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), 2,5-dihydroxybenzoic acid (DHB), or other rationally designed matrices like 4-hydroxy-3-nitrobenzonitrile, which provide a clean background in the low mass range. rsc.orgsigmaaldrich.com A pulsed laser irradiates the sample spot, and the matrix absorbs the laser energy, leading to the desorption and ionization of the analyte molecules. youtube.com This process typically forms protonated molecules [M+H]⁺ or other adducts, such as [M+Na]⁺ or [M+K]⁺.

The primary result from this analysis is the confirmation of the compound's molecular weight. For this compound (C₁₅H₁₂O), the expected monoisotopic mass is 208.0888 g/mol . nih.gov The MALDI-TOF spectrum would be expected to show a prominent peak corresponding to the protonated molecule at m/z 209.0961. This technique definitively verifies the molecular formula and confirms the successful synthesis of the target compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of different bonds, a characteristic spectrum is generated. udel.edu The IR spectrum of this compound would display a unique fingerprint arising from its constituent alcohol, aromatic, and alkyne moieties.

The key diagnostic absorptions can be assigned as follows:

O-H Stretch: A strong and characteristically broad absorption band is expected in the region of 3400-3300 cm⁻¹, indicative of the hydroxyl (-OH) group involved in intermolecular hydrogen bonding. libretexts.org

C-H Stretches: Aromatic C-H stretching vibrations typically appear as weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). kcvs.ca The sp³ hybridized C-H bonds of the methylene (-CH₂) group will show stretching absorptions just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹). kcvs.ca

C≡C Stretch: The internal alkyne triple bond stretch is expected to produce a weak to medium, sharp absorption in the 2260-2100 cm⁻¹ region. libretexts.orglibretexts.org Its intensity is often reduced due to the symmetry of the disubstituted alkyne.

C=C Stretches: Aromatic ring C=C stretching vibrations result in several medium-intensity bands in the 1600-1450 cm⁻¹ range. libretexts.org

C-O Stretch: A strong C-O stretching band for the primary alcohol is anticipated between 1260-1000 cm⁻¹, often near 1020 cm⁻¹. libretexts.orgkcvs.ca

The following table summarizes the expected characteristic IR absorption bands for this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch | Alcohol (-OH) | 3400–3300 | Strong, Broad |

| C-H Stretch | Aromatic | 3100–3000 | Medium to Weak |

| C-H Stretch | Methylene (-CH₂) | 3000–2850 | Medium |

| C≡C Stretch | Alkyne | 2260–2100 | Weak to Medium, Sharp |

| C=C Stretch | Aromatic Ring | 1600–1450 | Medium |

| C-O Stretch | Primary Alcohol | 1260–1000 | Strong |

Data compiled from references libretexts.orgkcvs.calibretexts.orglibretexts.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The extended π-conjugated system in this compound, comprising two phenyl rings linked by an ethynyl group, acts as a strong chromophore, giving rise to distinct absorption bands. researchgate.net

The absorption spectra of compounds with phenylethynyl moieties are typically characterized by intense absorptions resulting from π→π* electronic transitions. researchgate.netresearchgate.net For this compound, multiple absorption maxima (λ_max) would be expected. The high-energy transitions correspond to the localized excitations within the benzene (B151609) rings, while lower-energy transitions involve the entire conjugated system. For comparison, phenylethyne itself shows absorption maxima around 236 nm and 278 nm. The extended conjugation in this compound would be expected to shift these absorptions to longer wavelengths (a bathochromic shift). The presence of the hydroxyl group (an auxochrome) may also slightly influence the absorption profile.

The expected electronic transitions and their corresponding absorption maxima are detailed in the table below.

| Absorption Maxima (λ_max) | Electronic Transition | Chromophore |

| ~200-230 nm | π→π | Phenyl Groups |

| ~280-320 nm | π→π | Phenylethynyl System |

Estimated values based on data for related compounds researchgate.netresearchgate.netiosrjournals.org.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most powerful and unambiguous analytical technique for determining the precise three-dimensional structure of a crystalline solid. carleton.edu This method provides detailed information on bond lengths, bond angles, torsional angles, and the packing of molecules within the crystal lattice. carleton.edu

The first and often most challenging step in the analysis is the growth of a high-quality single crystal. For an organic compound like this compound, several methods can be employed, including:

Slow Evaporation: A solution of the compound is prepared in a suitable solvent or solvent mixture, and the solvent is allowed to evaporate slowly and undisturbed over days or weeks. rochester.eduufl.edu

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container holding a more volatile "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization. ufl.edunih.gov

Slow Cooling: A saturated solution of the compound is prepared at an elevated temperature and then allowed to cool slowly, causing crystallization. ufl.edu

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve and refine the crystal structure. carleton.edumdpi.com While a published crystal structure for this compound is not available, the analysis would yield the fundamental crystallographic data listed in the table below.

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, triclinic, orthorhombic). |

| Space Group | The specific symmetry group describing the arrangement of molecules in the unit cell. |

| a, b, c (Å) | The dimensions of the unit cell edges. |

| α, β, γ (°) | The angles between the unit cell axes. |

| V (ų) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment. carleton.edumdpi.com

Theoretical and Computational Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. nih.govrsc.org

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For (4-(Phenylethynyl)phenyl)methanol, the key structural features include the two phenyl rings, the linear acetylene (B1199291) linker, and the C-C bond connecting the ring to the methanol (B129727) group.

Conformational analysis would focus on the rotational barrier around the single bond between the phenyl ring and the -CH₂OH group. The orientation of the hydroxyl group relative to the aromatic ring system defines the molecule's various conformers. Dihedral driver calculations, where the torsion angle is systematically varied, can map the potential energy surface and identify the most stable (lowest energy) conformations. It is expected that conformations that minimize steric hindrance between the hydroxyl hydrogen and the aromatic protons would be favored.

Illustrative Data Table for Optimized Geometry: The following table shows representative bond lengths and angles that would be determined from a DFT geometry optimization.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length (Å) | C≡C (alkyne) | 1.21 Å |

| C-C (alkyne-phenyl) | 1.43 Å | |

| C-C (aromatic) | 1.39 - 1.41 Å | |

| C-C (phenyl-CH₂OH) | 1.51 Å | |

| C-O (methanol) | 1.43 Å | |

| O-H (hydroxyl) | 0.97 Å | |

| Bond Angle (°) | Phenyl-C≡C | ~179° |

| C≡C-Phenyl | ~179° | |

| C-C-O (methanol) | 112° | |

| C-O-H (methanol) | 109° |

This table is illustrative. Actual values would be obtained from a specific DFT calculation.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.commasterorganicchemistry.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov

For this compound, the extensive π-conjugated system spanning the two phenyl rings and the acetylene linker is expected to be the primary location of the HOMO and LUMO. This delocalization typically raises the energy of the HOMO and lowers the energy of the LUMO, resulting in a relatively small energy gap. nih.gov A smaller gap suggests the molecule can be more easily excited and is therefore more chemically reactive. nih.gov

Illustrative Data Table for Frontier Orbitals:

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO Energy | -5.8 eV | Represents the electron-donating ability. Localized over the phenylethynyl π-system. |

| LUMO Energy | -1.2 eV | Represents the electron-accepting ability. Also localized over the phenylethynyl π-system. |

| Energy Gap (ΔE) | 4.6 eV | Indicates chemical reactivity and the energy of the lowest-lying electronic transition. |

This table is illustrative. Actual values depend on the chosen DFT functional and basis set.

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. rsc.org It is plotted on the surface of the molecule's electron density, using a color scale to denote different potential values. Red regions indicate a negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. Blue regions represent a positive electrostatic potential (electron-poor areas), which are prone to nucleophilic attack. Green and yellow areas are regions of neutral potential.

In this compound, the MEP map would clearly identify the oxygen atom of the hydroxyl group as the most electron-rich region (deep red), making it a primary site for hydrogen bonding and interaction with electrophiles. The hydrogen atom of the hydroxyl group would be the most electron-poor site (deep blue). The aromatic rings would show regions of moderately negative potential (yellow to orange) above and below the plane of the rings, corresponding to the π-electron clouds.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds and lone pairs, which aligns closely with classical Lewis structures. uni-muenchen.dempg.de This method quantifies electron density in atomic and bonding orbitals, charge transfer between orbitals, and the stabilizing energy associated with these interactions. uni-muenchen.dewisc.edu

Key findings from an NBO analysis of this compound would include:

Natural Atomic Charges: Revealing the charge distribution across the atoms. The oxygen atom would carry a significant negative charge, while the attached carbon and hydrogen would be positively charged, confirming the polarity of the C-O-H group.

Hybridization: Describing the sp-hybridization of the alkyne carbons and the sp² and sp³ hybridization of the aromatic and methylene (B1212753) carbons, respectively.

Donor-Acceptor Interactions: The analysis quantifies the stabilization energy (E²) from hyperconjugative interactions, such as the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. Significant interactions would be expected from the oxygen lone pairs (donors) to the antibonding orbitals (acceptors) of adjacent C-C and C-H bonds.

Illustrative Data Table for NBO Analysis:

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | σ*(C-H) | ~ 2.5 |

| LP (O) | σ*(C-C) | ~ 1.8 |

| π (C≡C) | π* (Phenyl) | ~ 20.0 |

This table is illustrative, showing representative interactions and energies. LP denotes a lone pair, σ an antibonding sigma orbital, and π* an antibonding pi orbital.*

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic parameters, which serves as a powerful tool for validating experimental results and assigning spectral features. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. rsc.org Predicted spectra for this compound would show distinct signals for the aromatic protons (in the 7.0-7.6 ppm range), the methylene protons (-CH₂OH, around 4.7 ppm), and the hydroxyl proton (variable). The ¹³C spectrum would show signals for the sp-hybridized alkyne carbons (~90 ppm) and the sp² aromatic carbons (115-140 ppm).

IR Spectroscopy: Calculations can predict the vibrational frequencies and intensities of a molecule. For this compound, key predicted peaks would include a strong, broad O-H stretching band (~3400 cm⁻¹), aromatic C-H stretches (~3050 cm⁻¹), a sharp C≡C stretching band (~2220 cm⁻¹), and C-O stretching (~1050 cm⁻¹).

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The extended conjugation of the phenylethynyl system would lead to strong π→π* transitions, likely resulting in significant absorption in the ultraviolet region.

Modeling Intermolecular Interactions

The structure of this compound allows for at least two significant types of non-covalent interactions that are crucial for determining its solid-state packing and behavior in solution.

Hydrogen Bonding: The hydroxyl group (-OH) is a classic hydrogen bond donor and acceptor. Computational models can be used to study the geometry and energy of hydrogen-bonded dimers or larger aggregates, predicting how molecules will interact with each other or with solvent molecules.

π-π Stacking: The flat, electron-rich surfaces of the phenyl rings can interact through π-π stacking. These interactions, though weaker than hydrogen bonds, are vital in the formation of ordered molecular assemblies. DFT calculations, often with dispersion corrections, can quantify the strength and preferred geometry (e.g., parallel-displaced or T-shaped) of these interactions.

Modeling these intermolecular forces is key to understanding how the molecule self-assembles, which is fundamental to its application in crystal engineering and the design of functional organic materials.

Calculation of Global Reactivity Parameters

The energy of the HOMO is related to the ionization potential (I), representing the ability of a molecule to donate an electron. Conversely, the energy of the LUMO is associated with the electron affinity (A), indicating its capacity to accept an electron. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity.

From these fundamental energies, several global reactivity descriptors can be derived:

Electronegativity (χ): Represents the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential.

Chemical Hardness (η): Measures the resistance of a molecule to a change in its electron distribution. A harder molecule is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, acting as an electrophile.

The calculation of these parameters for this compound would require dedicated DFT calculations. The resulting data would provide a quantitative measure of its reactivity, offering valuable information for its potential use in chemical synthesis and materials design.

Table 1: Global Reactivity Parameters (Illustrative) This table is illustrative as specific data for this compound was not found in the public domain. The values would be determined through DFT calculations.

| Parameter | Symbol | Formula | Calculated Value (a.u.) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | Value |

| LUMO Energy | ELUMO | - | Value |

| Energy Gap | ΔE | ELUMO - EHOMO | Value |

| Ionization Potential | I | -EHOMO | Value |

| Electron Affinity | A | -ELUMO | Value |

| Electronegativity | χ | (I + A) / 2 | Value |

| Chemical Hardness | η | (I - A) / 2 | Value |

| Chemical Softness | S | 1 / η | Value |

Prediction of Nonlinear Optical (NLO) Properties (Polarizability, Hyperpolarizability)

Nonlinear optical (NLO) materials are of significant interest for their applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. The NLO response of a molecule is determined by its polarizability (α) and hyperpolarizability (β and γ).

Polarizability (α): A measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.

First Hyperpolarizability (β): Responsible for second-order NLO phenomena such as second-harmonic generation (SHG). A non-zero β value is typically observed in non-centrosymmetric molecules.

Second Hyperpolarizability (γ): Governs third-order NLO effects.

The structure of this compound, featuring a conjugated π-system composed of two phenyl rings linked by an ethynyl (B1212043) group, suggests the potential for significant NLO properties. The extended conjugation allows for delocalization of electrons, which can lead to large polarization and hyperpolarizability values upon interaction with an intense light source. The presence of the methanol group (-CH2OH) can also influence the electronic distribution and potentially enhance the NLO response.

Computational methods, particularly time-dependent density functional theory (TD-DFT), are employed to calculate these NLO properties. These calculations provide the components of the polarizability and hyperpolarizability tensors, from which the average values are determined.

While specific calculated values for this compound are not available in the reviewed literature, theoretical studies on similar diphenylacetylene (B1204595) derivatives have demonstrated their promise as NLO materials. A computational investigation of this compound would be necessary to quantify its NLO properties and assess its suitability for various optical applications.

Table 2: Predicted Nonlinear Optical Properties (Illustrative) This table is illustrative as specific data for this compound was not found in the public domain. The values would be determined through TD-DFT calculations.

| Property | Symbol | Calculated Value (esu) |

|---|---|---|

| Average Polarizability | <α> | Value |

| First Hyperpolarizability | βtot | Value |

Applications in Materials Science and Engineering

Optoelectronic Materials Development

The phenylethynyl scaffold is a common structural motif in molecules designed for organic light-emitting diodes (OLEDs). The extended π-conjugation provided by the phenylethynyl group can be tailored to achieve specific electronic and photophysical properties, such as efficient charge transport and tunable emission colors. While direct studies on (4-(Phenylethynyl)phenyl)methanol for this purpose are not extensively detailed in the literature, its derivatives are explored as components in the synthesis of electroluminescent materials. The hydroxyl group of this compound offers a convenient point for chemical modification, allowing it to be integrated into larger conjugated systems or polymer backbones used in the emissive or charge-transporting layers of OLEDs. The inherent rigidity and aromatic nature of the molecule contribute to the high thermal stability required for durable optoelectronic devices.

Polymer Chemistry

In the realm of polymer chemistry, the phenylethynyl group, which can be introduced through reagents like this compound, plays a crucial role in the synthesis and modification of high-performance polymers, particularly polyimides.

Phenylethynyl-terminated imide (PETI) oligomers are highly valued for their use in films, moldings, adhesives, and as matrices for composite materials. mdpi.com The introduction of a phenylethynyl end-capper, such as a derivative of this compound, is a well-established strategy to control the molecular weight of polyimide oligomers. mdpi.comnih.gov This control over molecular weight is essential for improving the processability of otherwise intractable high-performance polyimides. nih.gov By limiting the chain length, the melt viscosity of the oligomers is significantly reduced, making them suitable for processing techniques like resin transfer molding (RTM). mdpi.comnih.gov The synthesis of PETIs typically involves the reaction of a dianhydride, a diamine, and an end-capping agent like 4-phenylethynylphthalic anhydride (B1165640) (PEPA), which introduces the phenylethynyl group. mdpi.com The molecular weight, and thus the processing characteristics, can be precisely tuned by adjusting the stoichiometry of the monomers and the end-capper. mdpi.com

The terminal phenylethynyl groups on the polyimide oligomers are not merely for molecular weight control; they are reactive moieties that enable the design of crosslinkable polymer systems. nih.gov Upon thermal curing at elevated temperatures, typically around 350-371°C, the ethynyl (B1212043) groups undergo a complex series of reactions, including chain extension, branching, and cross-linking, without the evolution of volatile byproducts. nih.gov This thermal crosslinking transforms the processable oligomers into a highly rigid and robust three-dimensional polymer network. mdpi.com This network structure is responsible for the exceptional thermal stability, solvent resistance, and mechanical strength of the final cured polyimide. mdpi.com The ability to form these crosslinked networks is a key advantage of using phenylethynyl-based end-cappers.

The introduction of phenylethynyl end-groups has a profound impact on the rheological and mechanical properties of polyimides. The uncured oligomers exhibit significantly lower melt viscosities compared to their high-molecular-weight linear analogues, which is a direct consequence of the controlled molecular weight. researchgate.net For instance, some phenylethynyl-terminated oligomers display minimum melt viscosities below 1 Pa·s, making them highly suitable for RTM applications. nih.gov

Upon curing, the formation of a crosslinked network drastically alters the mechanical properties. The glass transition temperature (Tg) of the cured polyimides is significantly increased, often exceeding 300°C, and in some cases approaching or surpassing 400°C. nih.govresearchgate.net This high Tg, coupled with excellent thermal stability, allows these materials to be used in high-temperature applications. researchgate.net The mechanical strength and modulus of the cured polymers are also enhanced due to the rigid network structure. mdpi.com However, there is often a trade-off between processability and the final mechanical properties, which can be tuned by controlling the molecular weight of the initial oligomer. mdpi.com Lower molecular weight oligomers lead to a higher crosslink density and thus higher Tg and modulus, but potentially lower toughness. mdpi.com

Table 1: Influence of Phenylethynyl End-Capping on Polyimide Properties

| Property | Uncured Phenylethynyl-Terminated Oligomer | Cured Polyimide |

| Melt Viscosity | Low (e.g., < 1 to 1000 Pa·s) | Very high (solid) |

| Processability | Good (suitable for RTM, etc.) | Intractable |

| Glass Transition Temp. (Tg) | Lower | High (e.g., 270°C to >400°C) |

| Mechanical Strength | Low | High |

| Solvent Resistance | Soluble in organic solvents | Insoluble |

This table presents a generalized summary based on data for various phenylethynyl-terminated polyimides.

Functional Dyes and Probes

The unique photophysical properties of the phenylethynyl framework also lend themselves to the development of functional dyes and probes.

While specific examples utilizing this compound are not prevalent, the core structure is relevant to the design of fluorescent derivatization reagents. The phenylethynylpyrene scaffold, for instance, has been investigated for creating new fluorescent labels for DNA. nih.gov The hydroxyl group on this compound provides a reactive site for conjugation to other molecules, such as biomolecules or analytes of interest. The rigid, conjugated nature of the phenylethynylphenyl moiety can lead to desirable photophysical properties, including high quantum yields and environmental sensitivity, which are key characteristics of effective fluorescent probes. The design of such reagents often involves coupling the fluorophore to a reactive group that can selectively bind to the target molecule. nih.gov

Development of pH-Sensitive Dyes

While this compound is not itself a pH-sensitive dye, its molecular structure makes it a suitable building block for incorporation into larger pH-responsive systems. pH-sensitive materials, such as hydrogels or polymers, are designed to change their physical or chemical properties in response to changes in the acidity or basicity of their environment. mdpi.com This response is typically driven by the protonation or deprotonation of acidic or basic functional groups within the material's structure. nih.gov

The utility of this compound in this context lies in its dual nature:

Reactive Handle: The primary alcohol (methanol) group is a versatile site for chemical modification. It can readily undergo reactions such as esterification or etherification to covalently bond the rigid scaffold to a polymer backbone that contains pH-sensitive groups, such as carboxylic acids or amines.